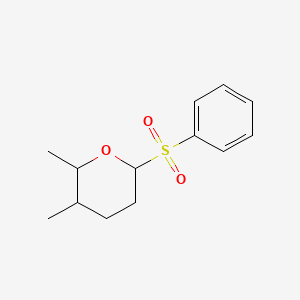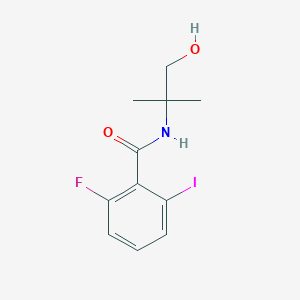
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is a chemical compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an iodine atom attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl).
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the iodine atom using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to target proteins or enzymes, affecting their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the fluorine atom, affecting its binding affinity to certain targets.
2-Fluoro-6-iodobenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Uniqueness
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and binding properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
111771-14-3 |
|---|---|
Molekularformel |
C11H13FINO2 |
Molekulargewicht |
337.13 g/mol |
IUPAC-Name |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
YEUFASFKUOOGBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC=C1I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
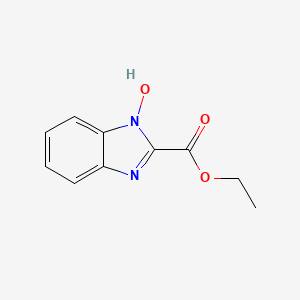

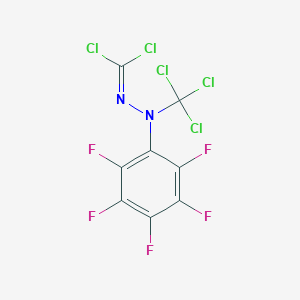
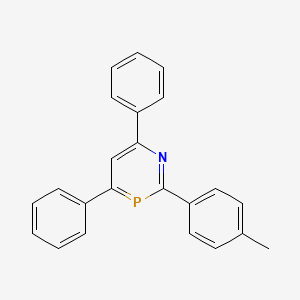

![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)


![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)

